molecular formula C6H7ClN2O B064438 2-Chloro-4-methoxypyridin-3-amine CAS No. 173435-34-2

2-Chloro-4-methoxypyridin-3-amine

Cat. No. B064438
Key on ui cas rn: 173435-34-2
M. Wt: 158.58 g/mol
InChI Key: WFRJJULDLVGSNR-UHFFFAOYSA-N
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Patent
US05614469

Procedure details

To a solution of 6.4 g (51 mmol) of 3-amino-4-methoxypyridine in 30 mL of 37 percent aqueous hydrochloric acid was slowly added 7.8 g of 30 percent aqueous hydrogen peroxide at room temperature with stirring. After 30 min this solution was slowly poured into 300 mL of saturated aqueous sodium bicarbonate and the resulting mixture was extracted with ether (3×200mL). The ethereal extracts were combined, dried over magnesium sulfate, and filtered, The fittrate was concentrated by evaporation under reduced pressure to obtain a light brown solid. This solid was purified by column chromatography (17:83 acetone:hexane) to obtain 6.54 g (81 percent of theory) of the title compound as colorless needles melting at 86°-87° C.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[O:8][CH3:9].OO.C(=O)(O)[O-].[Na+].[ClH:17]>>[NH2:1][C:2]1[C:3]([Cl:17])=[N:4][CH:5]=[CH:6][C:7]=1[O:8][CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
NC=1C=NC=CC1OC
Step Two
Name
Quantity
7.8 g
Type
reactant
Smiles
OO
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ether (3×200mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The fittrate was concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a light brown solid
CUSTOM
Type
CUSTOM
Details
This solid was purified by column chromatography (17:83 acetone:hexane)

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC=CC1OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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